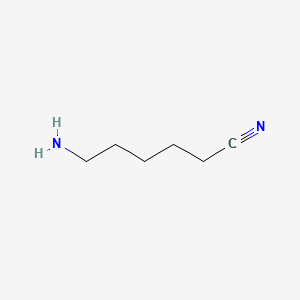
N-Phenylhydroxylamine oxalate
Descripción general
Descripción
N-Phenylhydroxylamine oxalate is an organic compound that serves as an important intermediate in various chemical processes. It is derived from N-phenylhydroxylamine, which is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The oxalate form is often used to stabilize the compound, making it easier to handle and store.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Phenylhydroxylamine can be synthesized through the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. The reaction is typically carried out in an aqueous medium, and the temperature is maintained between 60-65°C to ensure optimal yield . The oxalate salt is then formed by reacting N-phenylhydroxylamine with oxalic acid, followed by recrystallization from ethanol .
Industrial Production Methods
Industrial production of N-phenylhydroxylamine oxalate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques, such as crystallization and filtration, are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenylhydroxylamine oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to nitrosobenzene using oxidizing agents like dichromate.
Reduction: It can be further reduced to aniline under specific conditions.
Substitution: It reacts with aldehydes to form nitrones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Dichromate, hydrogen peroxide.
Reducing Agents: Zinc dust, hydrazine.
Solvents: Ethanol, water, acetonitrile.
Major Products
Nitrosobenzene: Formed through oxidation.
Aniline: Formed through reduction.
Nitrones: Formed through condensation with aldehydes.
Aplicaciones Científicas De Investigación
N-Phenylhydroxylamine oxalate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-phenylhydroxylamine oxalate involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include the reduction of nitro groups to amines and the formation of nitrones through condensation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxyaniline
- N-Cyclohexylhydroxylamine
- O-Phenylhydroxylamine
- Nitrosobenzene
Uniqueness
N-Phenylhydroxylamine oxalate is unique due to its stability and ease of handling compared to its free base form. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in both research and industrial applications .
Propiedades
IUPAC Name |
oxalic acid;N-phenylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWWAYEYYMAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233423 | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84447-15-4, 619-98-7 | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine](/img/structure/B7779834.png)











